N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide
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Overview
Description
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a methylthiophene sulfonamide moiety
Scientific Research Applications
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and conductivity.
Mechanism of Action
Mode of Action
Based on its structural similarity to other known compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Once the targets are identified, it would be possible to determine which biochemical pathways are affected .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the fluorobenzoyl group and the methylthiophene sulfonamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction parameters and can lead to more efficient production processes. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
- N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Uniqueness
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoyl group enhances its stability and lipophilicity, while the methylthiophene sulfonamide moiety contributes to its potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S2/c1-13-6-7-17(25-13)26(23,24)20-12-14-8-10-21(11-9-14)18(22)15-4-2-3-5-16(15)19/h2-7,14,20H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEQOSSSSHBRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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